molecular formula C19H20N4O5S2 B2665066 4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851988-53-9

4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No. B2665066
M. Wt: 448.51
InChI Key: PBNMNUOEJFPCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “4-(2-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide” would be complex due to the presence of multiple rings and functional groups.

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Sulfonamides, including derivatives similar to the specified compound, have been explored for their effectiveness as antimicrobial and antiproliferative agents. A study highlights the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting significant cytotoxic activity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), alongside substantial antimicrobial properties. Molecular docking was employed to understand the mode of action against DHFR enzyme active sites, indicating potential applications in cancer treatment and infection control Shimaa M. Abd El-Gilil et al., 2019.

Anticancer Activities

Newly designed compounds, based on scaffolds similar to 4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide, have been tested for their anticancer activities. For example, derivatives have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds, particularly those involving tubulin polymerization inhibition, have demonstrated significant potential in anticancer applications, showcasing the importance of structural moieties in therapeutic effectiveness A. Kamal et al., 2011.

Synthesis and Structural Applications

The synthesis and structural elucidation of compounds containing benzo[1,2-d]thiazol moieties are critical for developing new pharmaceuticals and materials. Research into the synthesis of various derivatives, including 1,4-benzothiazines and related heterocyclic compounds, provides foundational knowledge for further applications in drug development and material science. These studies emphasize the versatility of sulfonamide derivatives in synthesizing complex molecular architectures with potential biological and industrial applications N. Hassan & A. Abdelhamid, 1997.

properties

IUPAC Name

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(25,26)13-7-5-12(6-8-13)18(24)21-22-19-20-14-9-15-16(28-11-27-15)10-17(14)29-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMNUOEJFPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

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